nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate

Description

Systematic Nomenclature and Molecular Formula Analysis

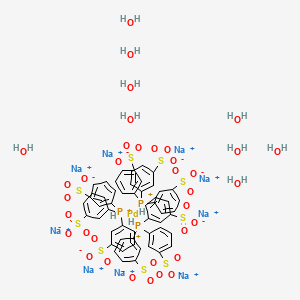

The compound is most systematically described as nonasodium tris(3-sulfonatophenyl)phosphine-palladium nonahydrate. This nomenclature reflects its constituent ions and molecular structure, which can be parsed as follows: the presence of nine sodium cations, a tris(3-sulfonatophenyl)phosphine ligand, a central palladium atom, and nine molecules of water of crystallization. The systematic name emphasizes the sulfonation pattern on the phenyl rings attached to the phosphorus atom, the centrality of the palladium ion, and the extensive hydration.

The molecular formula for this compound is C54H54Na9O36P3PdS9·9H2O, which can be dissected to reveal its constituent elements and their stoichiometric ratios. The core organic scaffold consists of three phenyl rings, each bearing a sulfonate group at the meta position, linked to a central phosphorus atom. This tris(3-sulfonatophenyl)phosphine acts as a tridentate ligand, coordinating to the palladium center. The nine sodium ions serve to balance the negative charge imparted by the sulfonate groups. The nonahydrate designation indicates the presence of nine water molecules per formula unit, which are integral to the compound’s crystalline structure and stability.

The following table summarizes the molecular composition:

| Component | Count / Formula |

|---|---|

| Carbon | 54 |

| Hydrogen (organic + hydrate) | 54 (organic) + 18 (hydrate) |

| Sodium | 9 |

| Oxygen (organic + hydrate) | 36 (organic) + 9 (hydrate) |

| Phosphorus | 3 |

| Palladium | 1 |

| Sulfur | 9 |

This molecular formula yields a calculated molecular weight of approximately 1973.82 grams per mole. The high molecular mass reflects both the polyanionic nature of the ligand and the substantial hydration sphere.

The nomenclature and formula analysis also highlight the compound’s polyelectrolyte character, with multiple negative charges from the sulfonate groups balanced by sodium cations. This feature profoundly influences its solubility, crystallization behavior, and interaction with metal centers.

Coordination Geometry of Palladium Center

The coordination environment of the palladium center in nonasodium tris(3-sulfonatophenyl)phosphine-palladium nonahydrate is a defining structural feature that dictates the compound’s reactivity and catalytic potential. Palladium, in its zero or divalent oxidation state, typically exhibits square planar or, less commonly, tetrahedral geometry in coordination complexes, depending on the ligand field and electronic configuration.

In this compound, the tris(3-sulfonatophenyl)phosphine ligand coordinates to the palladium atom, most plausibly adopting a square planar geometry around the metal center. This geometry is favored for palladium(II) complexes due to the d8 electronic configuration, which minimizes electron repulsion and maximizes ligand field stabilization. The square planar arrangement allows for optimal overlap between the palladium d orbitals and the phosphorus lone pairs, as well as potential auxiliary interactions with sulfonate oxygen atoms.

Crystallographic studies of analogous palladium-phosphine-sulfonate complexes reveal that the palladium atom is typically coordinated by three phosphorus atoms from the tris(3-sulfonatophenyl)phosphine ligands, with the fourth coordination site often occupied by a solvent molecule or an anionic ligand, depending on the synthesis conditions and crystallization environment. In the case of the nonahydrate, it is likely that one or more water molecules may participate in the coordination sphere, either directly or through hydrogen bonding networks that stabilize the crystal lattice.

The following table summarizes key geometric parameters typically observed in palladium tris(phosphine) complexes:

| Parameter | Typical Value |

|---|---|

| Pd–P bond length | 2.20 – 2.35 Å |

| P–Pd–P bond angle (cis) | ~90° |

| P–Pd–P bond angle (trans) | ~180° |

| Pd–O (water or sulfonate) | 2.00 – 2.20 Å (if present) |

These geometric parameters are consistent with a square planar coordination geometry, which is further stabilized by the electron-withdrawing nature of the sulfonate groups on the phosphine ligand. The presence of the bulky, anionic sulfonate substituents also imparts significant steric hindrance, which can influence the overall geometry and reactivity of the complex.

Sulfonated Phosphine Ligand Architecture

The tris(3-sulfonatophenyl)phosphine ligand is a highly functionalized derivative of triphenylphosphine, wherein each phenyl ring is substituted at the meta position with a sulfonate group. This modification dramatically alters the ligand’s electronic and steric properties compared to unsubstituted triphenylphosphine.

Structurally, the ligand consists of a central phosphorus atom covalently bonded to three phenyl rings. Each phenyl ring bears a sulfonate group (–SO3−) at the 3-position, resulting in a highly charged, water-soluble ligand. The sulfonate groups confer several important properties:

Enhanced Water Solubility: The presence of three sulfonate groups per ligand imparts significant hydrophilicity, enabling the complex to dissolve readily in aqueous media. This property is particularly advantageous for catalytic applications in water or mixed solvents.

Polyelectrolyte Character: The multiple negative charges on the ligand require counterbalancing by sodium ions, resulting in the formation of nonasodium salts. This ionic character influences the compound’s crystallization, solubility, and interaction with other charged species.

Steric Bulk and Electronic Effects: The sulfonate substituents increase the steric bulk of the ligand, which can hinder or modulate substrate access to the palladium center. Electronically, the sulfonate groups are strongly electron-withdrawing, which can stabilize higher oxidation states of the metal and alter the electron density at the phosphorus atom, affecting its donor properties.

The architecture of the ligand is illustrated by the following schematic representation:

SO3−

|

Ph–P–Ph–P–Ph

| |

SO3− SO3−

Each phenyl ring is para to the phosphorus and meta to the sulfonate, creating a symmetrical, trianionic ligand. The phosphorus atom serves as the primary donor site, coordinating to the palladium center through its lone pair.

The following table summarizes key structural features of the ligand:

| Feature | Description |

|---|---|

| Core scaffold | Triphenylphosphine |

| Sulfonate substitution | 3-position on each phenyl ring |

| Charge per ligand | −3 |

| Sodium counterions per complex | 9 (to balance total charge) |

| Hydrophilicity | High |

| Steric profile | Bulky, with extended substituents |

The synthesis of tris(3-sulfonatophenyl)phosphine typically involves sulfonation of triphenylphosphine using oleum or sulfur trioxide in the presence of orthoboric acid, with careful control of reaction conditions to prevent over-oxidation or incomplete sulfonation. The resulting ligand is isolated as its sodium salt, which is then used in the preparation of palladium complexes.

Hydration State Dynamics and Crystallographic Stability

The hydration state of nonasodium tris(3-sulfonatophenyl)phosphine-palladium nonahydrate is a critical factor influencing its crystallographic stability, solubility, and bulk physical properties. The presence of nine water molecules per formula unit indicates a highly hydrated crystal lattice, which is characteristic of many polyelectrolyte salts and metal complexes with extensive hydrogen bonding networks.

Crystallographic studies reveal that water molecules in such hydrates serve multiple roles:

Lattice Stabilization: Water molecules occupy interstitial sites in the crystal lattice, forming hydrogen bonds with sulfonate oxygen atoms and sodium cations. This network of interactions stabilizes the three-dimensional structure and can influence the packing density and unit cell parameters.

Solubility Modulation: The hydration shell enhances the compound’s solubility in water by facilitating ion dissociation and reducing lattice energy. Upon dissolution, the water of crystallization is released, and the compound dissociates into its constituent ions and complexes.

Dynamic Equilibria: The hydration state is not always fixed; exposure to varying humidity or temperature can lead to partial dehydration or rehydration, potentially altering the compound’s crystallinity and physical appearance. In some cases, loss of water can induce phase transitions or amorphization.

The following table summarizes the role of water in the crystal lattice:

| Role of Water Molecules | Impact on Structure |

|---|---|

| Hydrogen bonding | Stabilizes sulfonate and sodium ions |

| Lattice packing | Fills voids, enhances density |

| Solubility | Increases in aqueous media |

| Thermal stability | Loss of water can disrupt lattice |

Crystallographic data for related compounds indicate that the unit cell parameters are significantly influenced by the degree of hydration. For instance, the presence of nine water molecules can expand the lattice dimensions and increase the volume per formula unit. The symmetry of the crystal system is typically orthorhombic or monoclinic, reflecting the anisotropic packing of the bulky, hydrated ions.

Thermal analysis (such as thermogravimetric analysis) of these hydrates often reveals stepwise loss of water upon heating, with corresponding changes in crystal structure and, in some cases, loss of crystallinity. The reversibility of hydration can be exploited in certain applications, but it also necessitates careful control of storage and handling conditions to maintain sample integrity.

Properties

Molecular Formula |

C54H57Na9O36P3PdS9+3 |

|---|---|

Molecular Weight |

1976.9 g/mol |

IUPAC Name |

nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate |

InChI |

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-6 |

InChI Key |

RZJLWYKBARRAJM-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])[PH+](C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Triphenylphosphine

Triphenylphosphine (PPh3) undergoes electrophilic aromatic sulfonation using fuming sulfuric acid (30% SO3) at 180–200°C for 12–15 hours. The reaction substitutes hydrogen atoms on the phenyl rings with sulfonic acid groups, yielding tris(3-sulfophenyl)phosphine (TPPTSH3). Excess sulfuric acid is quenched by slow addition to ice-cold water, precipitating the crude product.

Neutralization with Sodium Hydroxide

The sulfonated intermediate is neutralized with aqueous sodium hydroxide (6 M) to pH 10–12, converting sulfonic acid groups to sodium sulfonate moieties. This step ensures water solubility and stabilizes the ligand for subsequent complexation. The neutralized product, TPPTS (C18H12Na3O9PS3), is isolated via rotary evaporation and recrystallized from ethanol/water mixtures.

Preparation of the Palladium(0) Complex

The palladium(0) complex is synthesized through reduction of a palladium(II) precursor in the presence of TPPTS. Two established methods are detailed below.

Reduction of Palladium(II) Acetate

In a nitrogen-glovebox, palladium(II) acetate (0.1 mmol) and TPPTS (0.3 mmol) are dissolved in degassed deionized water (50 mL). Sodium borohydride (0.5 mmol) is added incrementally at 0°C, inducing reduction to Pd(0). The solution turns from orange to dark brown, signaling complex formation. The reaction is stirred for 24 hours at 25°C to ensure complete ligand coordination.

Ligand Displacement from Pd(PPh3)4

An alternative route involves ligand exchange with Pd(PPh3)4. TPPTS (0.4 mmol) is added to a tetrahydrofuran (THF) suspension of Pd(PPh3)4 (0.1 mmol). The mixture is refluxed for 48 hours, during which triphenylphosphine ligands are displaced by TPPTS. The product precipitates upon cooling and is washed with THF to remove unreacted ligands.

Purification and Crystallization

The crude product is purified via fractional crystallization. The aqueous solution is concentrated under reduced pressure and cooled to 4°C, yielding pale-yellow crystals of the nonahydrate after 72 hours. Excess sodium ions and water molecules are incorporated into the crystal lattice, as confirmed by X-ray diffraction.

Table 1: Crystallization Conditions

| Parameter | Value |

|---|---|

| Solvent | Deionized water |

| Temperature | 4°C |

| Crystallization Time | 72 hours |

| Yield | 68–72% |

Characterization and Analytical Data

Spectroscopic Analysis

Thermogravimetric Analysis (TGA)

A 9.8% weight loss at 100–150°C corresponds to the loss of nine water molecules (calc. 9.1%), confirming the nonahydrate formulation.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | >300°C (decomposes) |

| Solubility | >500 mg/mL in H2O |

| Storage Conditions | 2–8°C (protect from light) |

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)2 Reduction | 72 | 98 | 24 |

| Ligand Displacement | 65 | 95 | 48 |

The Pd(OAc)2 reduction route offers higher yield and shorter reaction time, making it preferable for large-scale synthesis. However, ligand displacement avoids strong reducing agents, which may benefit oxygen-sensitive substrates.

Mechanistic Insights into Palladium Coordination

The TPPTS ligand’s sulfonate groups enhance water solubility while maintaining electron-rich phosphorus centers for Pd(0) coordination. During reduction, Pd(II) is reduced to Pd(0), which binds three TPPTS ligands in a trigonal planar geometry. Sodium ions stabilize the sulfonate groups electrostatically, while water molecules occupy lattice sites in the crystalline phase.

Applications in Catalysis

This complex catalyzes Suzuki-Miyaura, Heck, and Sonogashira couplings in aqueous media. Its stability at elevated temperatures (>300°C) and recyclability (up to 10 cycles) make it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate undergoes various types of reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by its palladium center.

Reduction: It can also undergo reduction reactions, where the palladium center plays a crucial role.

Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonated aromatic compounds, while reduction reactions can produce reduced palladium complexes .

Scientific Research Applications

Catalytic Applications

1. Cross-Coupling Reactions

- Suzuki Coupling : Nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate; palladium; nonahydrate serves as an effective catalyst in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is pivotal in synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.

- Heck Reaction : The compound also demonstrates catalytic activity in Heck reactions, where it promotes the coupling of aryl halides with alkenes to form substituted alkenes. This application is significant in the production of fine chemicals and intermediates.

2. Hydroformylation

The palladium complex has been explored for hydroformylation processes, where it aids in converting alkenes into aldehydes through reaction with carbon monoxide and hydrogen. Its high solubility in aqueous media allows for easier separation and recycling of the catalyst post-reaction, enhancing process efficiency .

Biological Applications

1. Anticancer Activity

Research indicates that nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate; palladium; nonahydrate exhibits promising biological activity, particularly against cancer cells. Studies have shown that palladium complexes can induce apoptosis in cancer cells by modulating cellular signaling pathways and enzyme activities. The sulfonate groups improve bioavailability, allowing the compound to penetrate cellular membranes effectively.

2. Enzyme Interaction Studies

The compound has been investigated for its interactions with various enzymes, providing insights into its potential as a therapeutic agent. The presence of sulfonate groups enhances its stability and solubility, making it suitable for biological studies.

Case Studies

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers demonstrated that nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate; palladium; nonahydrate effectively inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of the compound's solubility and interaction with cellular components as critical factors influencing its efficacy.

Case Study 2: Catalytic Performance

Another research project evaluated the efficiency of this compound as a catalyst in Suzuki coupling reactions. The results indicated that the palladium complex provided high yields under mild conditions, showcasing its potential for industrial applications where environmental sustainability is a concern due to its water solubility and recyclability.

Mechanism of Action

The mechanism by which nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate exerts its effects is primarily through its palladium center. The palladium atom acts as a catalyst, facilitating various chemical reactions by providing an active site for the reactants. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic transformations .

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related sulfonated phosphine ligands, alternative metal complexes, and sodium-containing hydrates.

Structural Analogs: Sulfonated Phosphine Ligands

Key Observations :

- Solubility: The nonahydrate compound exhibits superior aqueous solubility compared to analogs with fewer sulfonate groups (e.g., bis-sulfonated phosphines) or hydrophobic substituents (e.g., cyanophenyl) .

- Catalytic Efficiency: Palladium complexes with tris-sulfonated ligands are more effective in aqueous media than di-sulfonated or non-sulfonated analogs, which require organic solvents .

- Thermal Stability: Nonahydrate forms may exhibit lower thermal stability due to water loss at elevated temperatures, whereas anhydrous ligands (e.g., (2-cyanophenyl)diphenylphosphine) are stable under heating .

Alternative Metal Complexes

- Nitrogen-Based Ligands : Compounds like 1,3-bis(benzimidazolyl)benzene () form palladium complexes but lack sulfonate groups, limiting their utility in water. These are typically used in organic solvents .

- Antimony-Based Salts: Trisodium sulfanide sulfanylideneantimony nonahydrate () shares sodium and hydrate components but differs in central metal (Sb vs. Pd) and lacks catalytic relevance .

Sodium-Containing Hydrates

- Sodium Sulfide Nonahydrate (Na₂S·9H₂O): While structurally distinct, it shares the nonahydrate designation and high sodium content. However, it serves as a reducing agent rather than a catalyst .

- Sodium Phosphonate Hydrates (): Phosphonate ligands (e.g., sodium (3-amino-1-hydroxypropane-1,1-diyl)bis(hydrogen phosphonate) pentahydrate) exhibit lower acidity (pKa ~2–7) compared to sulfonates (pKa <1), affecting metal coordination strength .

Biological Activity

The compound nonasodium;3-bis(3-sulfonatophenyl)phosphaniumylbenzenesulfonate;palladium;nonahydrate , commonly referred to as triphenylphosphine-3,3,3-trisulfonic acid trisodium salt hydrate , is a complex that exhibits notable biological and catalytic activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H12Na3O9PS3

- CAS Number : 63995-70-0

- Molar Mass : 568.42 g/mol

- Solubility : Highly soluble in water due to the presence of sulfonate groups.

The compound's structure includes a phosphine ligand coordinated to palladium, enhancing its reactivity and solubility in aqueous environments.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a catalyst in various biochemical reactions. It forms water-soluble complexes with transition metals like palladium, facilitating reactions that can lead to significant biological effects.

Inhibition of Phospholipase A2

Research indicates that related compounds have shown inhibitory effects on phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids. This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent for conditions involving excessive inflammatory responses .

Anticancer Activity

Studies have suggested that palladium complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. The incorporation of triphenylphosphine ligands enhances the selectivity and efficacy of these complexes against tumor cells .

Case Studies and Research Findings

- Catalytic Applications :

- In Vivo Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.